molecular formula C15H10ClN3O4 B1604954 5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one CAS No. 41993-28-6

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one

Cat. No. B1604954
CAS RN: 41993-28-6
M. Wt: 331.71 g/mol
InChI Key: PXYFSCYZVIJNHG-UHFFFAOYSA-N
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Description

The compound “5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one” is a member of the benzodiazepines group . Benzodiazepines are known for their sedative and hypnotic effects . The compound has a molecular formula of C15H10BrClN2O and a molecular weight of 349.6097 g/mol .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid involved o-phenylenediamine and 5-methoxysalicaldehyde . Another example is the synthesis of ketamine, which involved cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and GC–MS . The compound’s structure consists of a benzene ring fused to a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, (2-Chlorophenyl)(diphenyl)methanol, which features a molecular structure consisting of a chlorophenyl group and a diphenyl group attached to a central methanol moiety, exhibits interesting physical and chemical characteristics .

Safety And Hazards

The safety and hazards of similar compounds have been documented . For instance, (2-Chlorophenyl)(diphenyl)methanol may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on similar compounds have been suggested . For instance, the crystal structure of the close analogue of clotiazepam, 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, has been studied at 16 different temperatures covering the range 125–380 K .

properties

IUPAC Name

5-(2-chlorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFSCYZVIJNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962140
Record name 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one

CAS RN

41993-28-6
Record name 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 2
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 3
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 4
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 5
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one
Reactant of Route 6
5-(2-Chlorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one

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